Rhodanine, 3-(p-ethoxyphenyl)-

Overview

Description

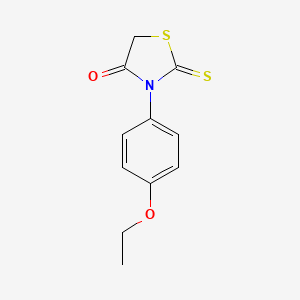

“Rhodanine, 3-(p-ethoxyphenyl)-” is a derivative of Rhodanine, a 5-membered heterocyclic organic compound possessing a thiazolidine core . It is a yellow crystalline substance and has a thiazolidine-2,4-dione nucleus. It is known for its diverse biological and pharmacological properties.

Synthesis Analysis

Rhodanine derivatives can be prepared by the reaction of carbon disulfide, ammonia, and chloroacetic acid . A series of rhodanine-3-acetic acid derivatives were synthesized and investigated for their antibacterial activity against gram-positive bacteria . The synthesis of these compounds involves dithiocarbamate formation, cyclization, and Knoevenagel condensation .Molecular Structure Analysis

The molecular structure of “Rhodanine, 3-(p-ethoxyphenyl)-” includes a thiazolidine core with a thioxo group on the second carbon and a carbonyl group on the fourth carbon . It has a molecular weight of 273.3 g/mol and a formula of C14H13NO3S.Physical And Chemical Properties Analysis

“Rhodanine, 3-(p-ethoxyphenyl)-” is a crystalline powder with a melting point of around 205°C. The compound is insoluble in water but soluble in organic solvents such as acetone, chloroform, and ethanol.Scientific Research Applications

Biological Importance

Rhodanine is a five-membered heterocyclic molecule containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon . Rhodanine derivatives have grabbed the attention of researchers because of their broad range of pharmacological activities .

Medicinal Chemistry

Rhodanine derivatives are an important part of synthetic medicinal chemistry. They offer a high degree of structural variety and have proven to be widely useful as therapeutic agents . They play an important role in biological processes and are widespread as natural products .

Anticancer Properties

Rhodanines, as subtypes of thiazolidin-4-ones, show a broad spectrum of biological activity, including anticancer properties . The structure–activity relationship of rhodanine derivatives, as well as some of the molecular targets, were discussed .

Antimicrobial Activity

Rhodanine derivatives are used as antimicrobial agents . They have been found to be effective against a variety of microbial strains.

Antiviral Activity

Rhodanine derivatives have also been studied for their antiviral properties . They have shown potential in inhibiting the replication of certain viruses.

Anti-Inflammatory Activity

Rhodanine derivatives have been studied for their anti-inflammatory properties . They have shown potential in reducing inflammation in various disease models.

Antidiabetic Activity

Rhodanine derivatives have been studied for their antidiabetic properties . They have shown potential in managing blood glucose levels.

Biomedical Applications

Rhodanine is a heterocyclic organic compound that has been investigated for its potential biomedical applications, particularly in drug discovery . Rhodanine derivatives have been examined as the medication options for numerous illnesses, including cancer, inflammation, and infectious diseases .

Mechanism of Action

Target of Action

Rhodanine, 3-(p-ethoxyphenyl)-, is a derivative of rhodanine, a five-membered heterocyclic molecule . The primary targets of this compound are proteins that contain nucleophilic residues . These proteins play a crucial role in various biological processes, including enzymatic activity and cell signaling .

Mode of Action

The compound interacts with its targets through a process known as Michael addition . This involves the addition of a nucleophile, in this case, the protein residues, to the exocyclic double bond of the rhodanine ring . This interaction results in changes to the protein’s function, which can have various downstream effects .

Biochemical Pathways

Rhodanine derivatives, including Rhodanine, 3-(p-ethoxyphenyl)-, have been found to inhibit protein tyrosine phosphatase type IVA, member 3 (PRL-3) enzymatic activity . This inhibition can affect various biochemical pathways, particularly those involved in cell migration and invasion .

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in organic solvents such as acetone, chloroform, and ethanol. These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of PRL-3 enzymatic activity by Rhodanine, 3-(p-ethoxyphenyl)- can result in the suppression of cell migration and invasion . This makes the compound potentially useful in the treatment of conditions characterized by abnormal cell migration and invasion, such as cancer .

Action Environment

The action of Rhodanine, 3-(p-ethoxyphenyl)- can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents suggests that its action may be enhanced in lipid-rich environments.

Safety and Hazards

Rhodanine is classified as having acute toxicity - Category 4, Oral, and causes serious eye damage, Category 1 . It is harmful if swallowed and causes serious eye damage . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Rhodanine derivatives have grabbed the attention of researchers because of their broad range of pharmacological activities . They have been found to have significant activity against various vancomycin-resistant and methicillin-resistant Staphylococcus aureus strains . These findings suggest that certain rhodanine compounds may have potential use for the treatment of several multidrug-resistant Gram-positive bacterial infections .

properties

IUPAC Name |

3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-16-11(12)15/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDUMUCIBCSUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)CSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178106 | |

| Record name | Rhodanine, 3-(p-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642526 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Rhodanine, 3-(p-ethoxyphenyl)- | |

CAS RN |

23517-71-7 | |

| Record name | 3-(p-Ethoxyphenyl)-rhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC160629 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-(p-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(P-ETHOXYPHENYL)-RHODANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H706SW97GE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.